molecular formula C13H13NO2 B14516928 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 62672-67-7

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14516928
CAS No.: 62672-67-7
M. Wt: 215.25 g/mol
InChI Key: QUDMHXTVGQYZIM-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a hydroxyethylidene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine, followed by a series of steps including heating with butyl vinyl ether and toluene, and refluxing with tetrahydrofuran, water, and p-toluenesulfonic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency. This may include the use of larger reaction vessels, automated control systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyethylidene and phenyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents like methylene chloride and ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolone ring, hydroxyethylidene group, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62672-67-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-hydroxy-5-methyl-1-phenylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-9-8-12(10(2)15)13(16)14(9)11-6-4-3-5-7-11/h3-8,16H,1-2H3

InChI Key

QUDMHXTVGQYZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

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